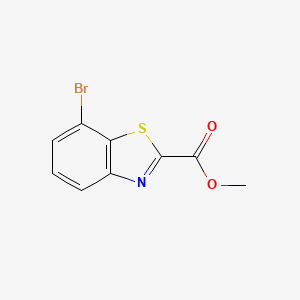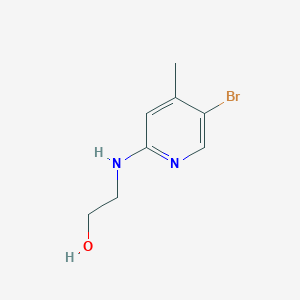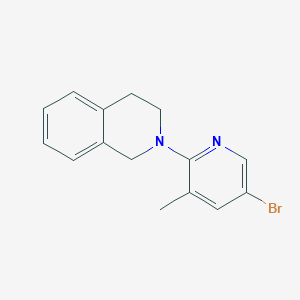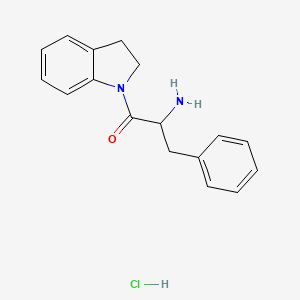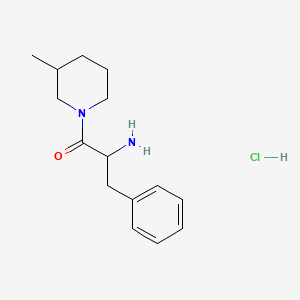
5-Bromo-4-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-2-pyridinamine
Overview
Description
5-Bromo-4-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-2-pyridinamine (BMTP) is a heterocyclic compound with a variety of applications in scientific research. It is a compound that has been studied extensively for its biochemical and physiological effects, and has a range of laboratory and research applications. BMTP is a relatively simple compound that is easily synthesized, and its properties make it an ideal choice for a range of experiments. In
Scientific Research Applications
Synthesis of Heterocyclic Compounds
5-Bromo-4-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-2-pyridinamine has been utilized in the synthesis of various heterocyclic compounds. Studies show its application in creating pyridine-based derivatives through reactions like Suzuki cross-coupling, which are pivotal in developing potential therapeutic agents (Gulraiz Ahmad et al., 2017). Additionally, its analogs have been used to synthesize pyrazole derivatives, known for their potential antiproliferative properties against cancer cells (H. Ananda et al., 2017).
Electrophilic Reactivity and Photophysical Properties
The compound's structure has facilitated research in electrophilic reactivity and photophysical properties. Studies on iridium tetrazolate complexes incorporating similar bromo-containing pyridine species have shown a range of redox and emission properties. These properties are crucial for applications in organic light-emitting devices and as markers for biological labeling (S. Stagni et al., 2008).
Medicinal Chemistry and Drug Discovery
In the realm of medicinal chemistry, the chemical structure of 5-Bromo-4-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-2-pyridinamine and its derivatives are integral in the synthesis of compounds with potential biological activities. For instance, related pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated for their antimicrobial and antioxidant properties, highlighting the compound's significance in drug discovery (Hiren H. Variya et al., 2019).
Metal Complexes and Coordination Chemistry
5-Bromo-4-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-2-pyridinamine is also instrumental in forming metal complexes with diverse applications. Research has demonstrated its use in synthesizing copper complexes, which show significant potential as corrosion inhibitors, thus finding utility in materials science (Sudheer & M. Quraishi, 2015).
properties
IUPAC Name |
5-bromo-4-methyl-N-(oxan-4-ylmethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O/c1-9-6-12(15-8-11(9)13)14-7-10-2-4-16-5-3-10/h6,8,10H,2-5,7H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBOBPOLWLSMAJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)NCC2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



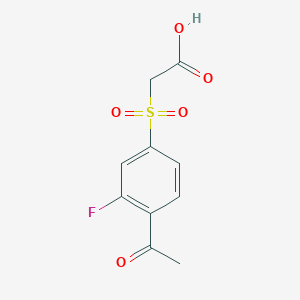
![6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride](/img/structure/B1525112.png)
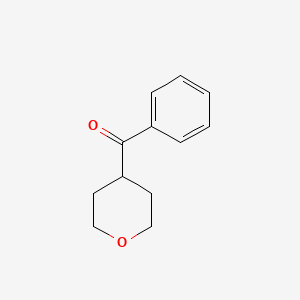
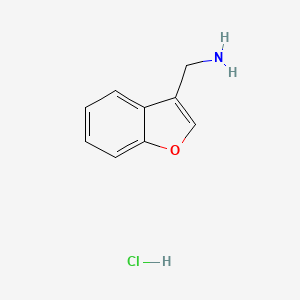
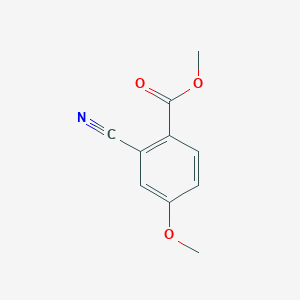
![2-Amino-1-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-1-propanone hydrochloride](/img/structure/B1525122.png)
![2-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-3-phenyl-1-propanone hydrochloride](/img/structure/B1525123.png)

